![molecular formula C20H22ClN3O3S B4671040 N-{3-[({[(2-chlorophenoxy)acetyl]amino}carbonothioyl)amino]phenyl}pentanamide](/img/structure/B4671040.png)
N-{3-[({[(2-chlorophenoxy)acetyl]amino}carbonothioyl)amino]phenyl}pentanamide
Vue d'ensemble
Description
N-{3-[({[(2-chlorophenoxy)acetyl]amino}carbonothioyl)amino]phenyl}pentanamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential application in the treatment of autoimmune diseases.
Mécanisme D'action
N-{3-[({[(2-chlorophenoxy)acetyl]amino}carbonothioyl)amino]phenyl}pentanamide works by selectively inhibiting JAK enzymes, which are involved in the signaling pathways that lead to inflammation and immune system activation. Specifically, N-{3-[({[(2-chlorophenoxy)acetyl]amino}carbonothioyl)amino]phenyl}pentanamide inhibits JAK3, which is primarily expressed in immune cells and plays a key role in the development and function of T cells. By inhibiting JAK3, N-{3-[({[(2-chlorophenoxy)acetyl]amino}carbonothioyl)amino]phenyl}pentanamide can help to reduce the activation and proliferation of T cells, which are involved in the development of autoimmune diseases.
Biochemical and Physiological Effects
N-{3-[({[(2-chlorophenoxy)acetyl]amino}carbonothioyl)amino]phenyl}pentanamide has been shown to have a number of biochemical and physiological effects, including the inhibition of T cell activation and proliferation, the reduction of cytokine production, and the suppression of inflammatory responses. These effects are thought to be mediated by the inhibition of JAK3 and other JAK enzymes, which are involved in the signaling pathways that lead to inflammation and immune system activation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{3-[({[(2-chlorophenoxy)acetyl]amino}carbonothioyl)amino]phenyl}pentanamide for lab experiments is its specificity for JAK3 and other JAK enzymes, which allows for targeted inhibition of immune system activation and inflammation. However, one limitation of N-{3-[({[(2-chlorophenoxy)acetyl]amino}carbonothioyl)amino]phenyl}pentanamide is its potential for off-target effects, which could lead to unwanted side effects and toxicity.
Orientations Futures
There are a number of future directions for the use of N-{3-[({[(2-chlorophenoxy)acetyl]amino}carbonothioyl)amino]phenyl}pentanamide in the treatment of autoimmune diseases. One direction is the development of more selective JAK inhibitors that target specific JAK enzymes and pathways. Another direction is the combination of JAK inhibitors with other drugs that target different aspects of the immune system, such as biologics and small molecule inhibitors. Additionally, further research is needed to better understand the long-term safety and efficacy of N-{3-[({[(2-chlorophenoxy)acetyl]amino}carbonothioyl)amino]phenyl}pentanamide and other JAK inhibitors in the treatment of autoimmune diseases.
Applications De Recherche Scientifique
N-{3-[({[(2-chlorophenoxy)acetyl]amino}carbonothioyl)amino]phenyl}pentanamide has been extensively studied for its potential application in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of Janus kinase (JAK) enzymes, which play a key role in the signaling pathways that lead to inflammation and immune system activation. By inhibiting JAK enzymes, N-{3-[({[(2-chlorophenoxy)acetyl]amino}carbonothioyl)amino]phenyl}pentanamide can help to reduce inflammation and prevent damage to tissues and organs.
Propriétés
IUPAC Name |
N-[3-[[2-(2-chlorophenoxy)acetyl]carbamothioylamino]phenyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S/c1-2-3-11-18(25)22-14-7-6-8-15(12-14)23-20(28)24-19(26)13-27-17-10-5-4-9-16(17)21/h4-10,12H,2-3,11,13H2,1H3,(H,22,25)(H2,23,24,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFRNLSSLURBQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)COC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



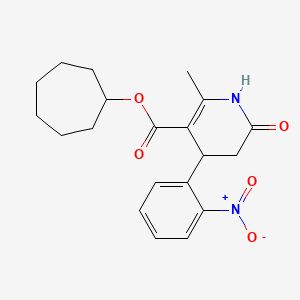
![4-[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B4670970.png)
![3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4670977.png)
![N-allyl-2-[(4-methoxyphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4670978.png)
![methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-chlorobenzoate](/img/structure/B4670979.png)
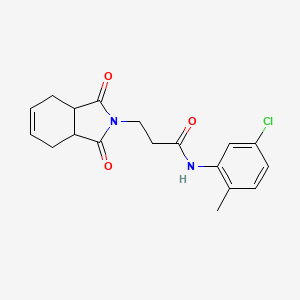
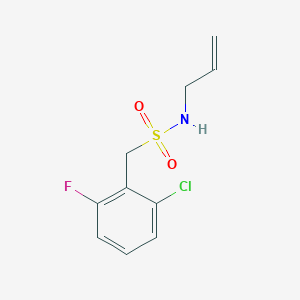
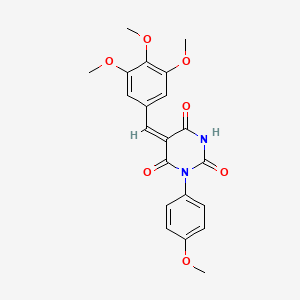
![4-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4671028.png)
![5-({[4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4671033.png)
![1-{[(4-bromobenzyl)thio]acetyl}-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4671034.png)
![[2-(1H-indol-3-yl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4671054.png)
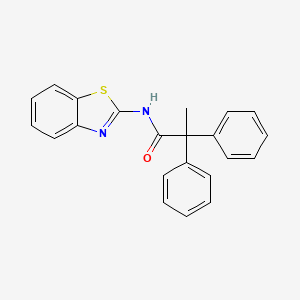
![3-allyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4671068.png)